Recombinant Human LTA4H Enzymatic Potency: JNJ-10392980 vs. SC-57461A and DG051
JNJ-10392980 inhibits recombinant human LTA4H with an IC50 below 50 nM in a purified enzyme assay, positioning it as a potent inhibitor although not the most potent in class. The earlier LTA4H inhibitor SC-57461A achieves an IC50 of approximately 2.5 nM against the same recombinant human enzyme, representing roughly a 20-fold greater enzymatic potency [1][2]. Another comparator, DG051, exhibits an IC50 of approximately 47-72 nM against recombinant LTA4H, which is comparable to JNJ-10392980 . The ~20-fold potency differential versus SC-57461A highlights that JNJ-10392980 was prioritized for its balanced multi-parameter profile rather than maximal enzymatic potency alone.
| Evidence Dimension | Recombinant human LTA4H enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 50 nM (JNJ-10392980, compound 10b) |
| Comparator Or Baseline | SC-57461A: IC50 = 2.5 nM; DG051: IC50 = 47-72 nM |
| Quantified Difference | JNJ-10392980 is approximately 20-fold less potent than SC-57461A but comparable to DG051. |
| Conditions | Recombinant human LTA4H, room temperature, 10 min incubation, assay buffer pH 7.4 |
Why This Matters
Researchers seeking maximal target engagement at low concentrations may prefer SC-57461A, while those requiring balanced PK/PD properties documented for JNJ-10392980 should consider the trade-off between enzymatic potency and whole-animal efficacy.
- [1] Grice CA et al. J Med Chem. 2008;51(14):4150-69. hLTA4H IC50 < 50 nM for compound 10b (JNJ-10392980). PMID: 18588282. View Source
- [2] BindingDB BDBM50116538: SC-57461A recombinant human LTA4H IC50 = 2.5-5 nM. View Source
